molecular formula C7H8FNO2 B13678896 Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13678896
M. Wt: 157.14 g/mol
InChI Key: RTCGDOKDMGPDIM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate typically involves the fluorination of a pyrrole precursor. One common method is the electrophilic fluorination of N-methylpyrrole using fluorine gas or xenon difluoride under controlled conditions . The reaction is carried out in an organic solvent such as chloroform, and the temperature is carefully regulated to prevent over-fluorination and polymerization of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. For example, as an anti-inflammatory agent, it may inhibit specific enzymes or receptors involved in the inflammatory response. As a GnRH receptor antagonist, it binds to the receptor, preventing the natural ligand from activating it, thereby modulating hormonal pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a fluorine atom and a methyl group on the pyrrole ring. This combination can enhance the compound’s stability and reactivity compared to other fluorinated pyrroles. The specific positioning of these substituents can also influence the compound’s biological activity and its interactions with molecular targets.

Biological Activity

Methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8FNO2_2
  • Molecular Weight : 159.14 g/mol
  • IUPAC Name : Methyl 4-fluoro-3-methylpyrrole-2-carboxylate

The presence of the fluorine atom is significant as it often enhances the compound's biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research has shown that pyrrole derivatives exhibit a range of antimicrobial activities. In particular, this compound has been evaluated for its efficacy against various bacterial strains. A study reported that related pyrrole compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimal cytotoxicity, suggesting a promising therapeutic application for this compound in treating resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target Pathogen
Compound 32<0.016>64Mycobacterium tuberculosis
Methyl 4-Fluoro-3-Methyl-PyrroleTBDTBDTBD

Anti-Cancer Potential

Fluorinated compounds, including those with pyrrole structures, have been investigated for their anti-cancer properties. Research indicates that modifications in the pyrrole structure can lead to significant variations in cytotoxicity against cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent investigation evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : HeLa, HepG2, A549
  • Findings : The compound exhibited selective toxicity towards cancer cells while maintaining low toxicity to normal fibroblasts.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic pathways or cellular processes critical for pathogen survival or cancer cell proliferation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the position and type of substituents on the pyrrole ring significantly influence biological activity. For example, substituents such as fluorine at the 4-position enhance antimicrobial activity while maintaining favorable pharmacological properties .

Table 2: SAR Analysis of Pyrrole Derivatives

Substituent PositionSubstituent TypeBiological Activity
2MethylModerate Antimicrobial
3FluoroHigh Antimicrobial
4EthylReduced Activity

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H8FNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3

InChI Key

RTCGDOKDMGPDIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1F)C(=O)OC

Origin of Product

United States

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